molecular formula C7H4BrCl2FO B2959682 2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene CAS No. 2140305-64-0

2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene

Cat. No.: B2959682
CAS No.: 2140305-64-0
M. Wt: 273.91
InChI Key: JVHOELHUMSXSKP-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene (CAS 2140305-64-0) is a high-purity halogenated anisole derivative of significant value in synthetic and environmental chemistry research. This compound serves as a key building block in the synthesis of methoxylated polychlorinated biphenyl (PCB) derivatives via metal-catalyzed cross-coupling reactions, such as the Suzuki coupling . These methoxylated intermediates are critical precursors for the preparation of hydroxylated PCB (OH-PCB) metabolites, which are studied as environmental contaminants and for their toxicological profiles . The specific substitution pattern of bromo, chloro, and fluoro substituents on the methoxybenzene ring makes it a versatile and regioselective precursor for constructing complex biphenyl structures that are otherwise difficult to access . With the molecular formula C7H4BrCl2FO and a molecular weight of 273.91 , this compound is offered for research applications only. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-dichloro-5-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2FO/c1-12-7-3(9)2-4(11)5(8)6(7)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHOELHUMSXSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1Cl)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique combination of halogen and methoxy groups makes it a versatile intermediate in organic synthesis.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays to understand biological processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Table 1: Key Halogenated Benzene Derivatives and Their Properties

Compound Name Substituents (Positions) Notable Properties/Applications References
This compound Br (2), Cl (3,5), F (1), OMe (4) High polarity; potential intermediate in Suzuki couplings due to Br
1-Chloro-3,5-difluorobenzene Cl (1), F (3,5) Lower steric hindrance; used in liquid crystals
2-Bromo-3:5-dinitrobenzoyl chloride Br (2), NO₂ (3,5), COCl (1) High melting point (109°C for methyl ester); reactivity in amide formation
3-Chloro-4-fluoronitrobenzene Cl (3), F (4), NO₂ (1) Nitro group enhances electrophilicity; precursor for dyes
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene Br (4), F (2,6), OCF₂ (5), F (1,2,3) Fluorine-rich; applications in agrochemicals

Reactivity and Stability

  • Electrophilic Substitution : The methoxy group in the target compound activates the ring toward electrophilic substitution at the para position, whereas bromine and chlorine deactivate ortho/para positions. This contrasts with nitro-substituted analogs (e.g., 3-chloro-4-fluoronitrobenzene), where the nitro group strongly deactivates the ring, limiting further substitution .
  • Thermal Stability : Bromo-dinitro derivatives (e.g., 2-bromo-3:5-dinitrobenzoyl chloride) exhibit high thermal stability (m.p. >200°C for amides) due to strong intermolecular interactions, whereas methoxy-containing compounds like the target may have lower melting points owing to reduced symmetry .

Research Findings and Challenges

  • Data Gaps: Limited experimental data (e.g., melting point, solubility) for this compound are available in the provided evidence. Comparative analysis relies on extrapolation from analogs.
  • Contradictions : lists multiple compounds with overlapping substituents but divergent applications, highlighting the critical role of substituent positioning. For example, 3-chloro-1,5-difluorobenzene lacks the methoxy group, leading to markedly different reactivity .

Biological Activity

2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene, also known by its CAS number 2140305-64-0, is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features multiple halogen substituents and a methoxy group, which contribute to its reactivity and biological interactions. The presence of these functional groups often enhances the compound's ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₇H₄BrCl₂F O
Molecular Weight253.37 g/mol
Melting PointNot Specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, in a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The mechanism appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and Bax. A notable study reported an IC50 value of 6.23 µM against T47-D breast cancer cells, indicating potent activity compared to standard chemotherapeutic agents.

A detailed investigation into the mechanism of action revealed that this compound interacts with cellular receptors and enzymes involved in signal transduction pathways. Specifically, it has been shown to inhibit certain kinases that are crucial for cancer cell proliferation.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialStaphylococcus aureus4.5
AntimicrobialEscherichia coli8.0
AnticancerMDA-MB-2316.23
AnticancerPC310.7

In Vivo Studies

In vivo studies have further supported the potential therapeutic applications of this compound. Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings suggest that it may serve as a candidate for drug development targeting specific cancers.

Toxicological Assessment

Toxicological assessments have indicated that while the compound exhibits significant biological activity, it also presents some toxicity concerns at higher concentrations. Studies assessing cardiovascular and neurological impacts have shown no adverse effects at therapeutic doses, but further research is warranted to establish safety profiles comprehensively.

Q & A

Q. Table 1: SHELX Applications in Halogenated Systems

FeatureApplication ExampleOutcome
Twin refinementResolve pseudo-merohedral twinningR-factor < 0.05
Anisotropic refinementDifferentiate Br/Cl in disordered sitesRMSD < 0.02 Å
Hydrogen placementLocate H-bonds involving halogensValidate intermolecular interactions

Advanced: How to address contradictions in reactivity data during substitution reactions of polyhalogenated methoxybenzenes?

Answer:
Contradictions often arise from competing electronic (inductive vs. resonance) and steric effects:

Electronic Analysis :

  • Use Hammett plots to quantify substituent effects. Fluorine’s strong -I effect may dominate over methoxy’s +M effect, altering reaction pathways .

Steric Mapping :

  • DFT Calculations : Model transition states to identify steric clashes (e.g., Cl at C3 hinders nucleophilic attack at C2) .

Control Experiments :

  • Compare reactivity of mono- vs. di-halogenated analogs. For example, if Cl at C5 deactivates the ring, reduce Cl loading or use bulky bases to mitigate side reactions .

Advanced: How to optimize reaction conditions to minimize dehalogenation side reactions?

Answer:
Dehalogenation is common under harsh conditions (high T, strong bases):

Temperature Control : Maintain reactions below 80°C to prevent C-Br bond cleavage. Use microwave-assisted synthesis for rapid heating/cooling cycles .

Catalyst Selection : Employ Pd(0) catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, which minimize unintended Br/Cl loss compared to Ni-based systems .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing radical pathways that cause dehalogenation .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionOutcome
Temperature60–70°C<5% dehalogenation
CatalystPd(PPh₃)₄ (1 mol%)Yield >85%
SolventDMF with 2,6-lutidineImproved intermediate stability

Advanced: How to analyze environmental impacts and degradation pathways of halogenated methoxybenzenes?

Answer:

  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to assess aquatic toxicity. Halogenated aromatics often show LC₅₀ < 10 mg/L due to bioaccumulation .
  • Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254 nm) in aqueous media. Monitor by LC-MS for debromination/oxidation products (e.g., quinones) .
  • Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict persistence and biodegradability based on halogen positions .

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